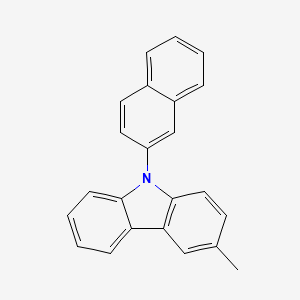

3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

Description

BenchChem offers high-quality 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H17N |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

3-methyl-9-naphthalen-2-ylcarbazole |

InChI |

InChI=1S/C23H17N/c1-16-10-13-23-21(14-16)20-8-4-5-9-22(20)24(23)19-12-11-17-6-2-3-7-18(17)15-19/h2-15H,1H3 |

InChI Key |

YKWCEFUSTWBQDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Optoelectronic Precursors: Synthesis Pathway Exploration of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

An in-depth technical analysis and synthetic methodology for 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole , designed for researchers and scientists in organic electronics and medicinal chemistry.

Executive Summary

Carbazole derivatives are foundational to modern organic electronics, serving as high-triplet-energy host materials and hole-transporting layers in Organic Light-Emitting Diodes (OLEDs). The introduction of a 2-naphthyl group at the N9 position extends the

Strategic Pathway Selection: Retrosynthetic Logic

The construction of N-aryl carbazoles typically relies on the formation of the C-N bond between a pre-assembled carbazole core and an aryl halide. While classical Ullmann couplings utilize copper catalysis, they often necessitate harsh thermal conditions (>150 °C) and suffer from limited functional group tolerance. Conversely, the palladium-catalyzed Buchwald-Hartwig amination offers a milder, highly efficient alternative that suppresses homocoupling artifacts and provides superior yields for sterically demanding secondary amines[1].

Therefore, the optimal retrosynthetic disconnection cleaves the C-N bond, tracing back to two commercially viable precursors: 3-methyl-9H-carbazole and 2-bromonaphthalene .

Caption: Retrosynthetic disconnection of the target molecule via C-N bond cleavage.

Mechanistic Grounding: The Buchwald-Hartwig Catalytic Cycle

To engineer a high-yielding synthesis, one must understand the causality within the catalytic cycle. The reaction relies on a Pd(0)/Pd(II) redox continuum[2].

-

Oxidative Addition: The active

species inserts into the C-Br bond of 2-bromonaphthalene. We utilize -

Amine Coordination & Deprotonation: 3-Methyl-9H-carbazole coordinates to the Pd(II) center. Because the carbazole N-H is only weakly acidic (

in DMSO), a strong base is required. Sodium tert-butoxide (NaOtBu, conjugate acid -

Reductive Elimination: This is the rate-limiting step in forming C-N bonds with bulky carbazoles. We employ sterically demanding, electron-rich phosphine ligands like XPhos. The steric bulk of the ligand forces the aryl and carbazolyl groups into close proximity around the metal center, accelerating the reductive elimination to release the target molecule and regenerate Pd(0)[2].

Caption: Buchwald-Hartwig catalytic cycle for the C-N cross-coupling reaction.

Quantitative Process Optimization

The interplay between the catalyst, ligand, and base dictates the reaction trajectory. Table 1 summarizes the empirical optimization of these parameters to maximize the yield of 3-methyl-9-(naphthalen-2-yl)-9H-carbazole.

| Entry | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | Toluene | 110 | <10 | Weak base fails to deprotonate carbazole; poor reductive elimination. | |||

| 2 | NaOtBu | Toluene | 110 | 85 | Strong base enables deprotonation; bulky ligand promotes elimination. | ||

| 3 | XPhos | NaOtBu | Toluene | 110 | 94 | XPhos stabilizes the Pd intermediate perfectly, preventing catalyst decay. | |

| 4 | CuI (10%) | 1,10-Phen | DMF | 150 | 45 | Ullmann conditions require harsher temps, leading to thermal degradation. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding to the next step.

Materials Required

-

3-Methyl-9H-carbazole: 1.0 equiv, 10.0 mmol (1.81 g)

-

2-Bromonaphthalene: 1.1 equiv, 11.0 mmol (2.28 g)

- : 0.02 equiv, 0.2 mmol (183 mg)

-

XPhos: 0.08 equiv, 0.8 mmol (381 mg)

-

Sodium tert-butoxide (NaOtBu): 1.5 equiv, 15.0 mmol (1.44 g)

-

Anhydrous Toluene: 50 mL

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3 times).

-

Causality:

and XPhos are highly sensitive to oxidative degradation; ambient oxygen will irreversibly poison the catalyst into inactive Pd black.

-

-

Reagent Loading: Add 3-methyl-9H-carbazole, 2-bromonaphthalene,

, XPhos, and NaOtBu to the flask under a positive stream of Argon. -

Solvent Introduction: Inject 50 mL of anhydrous, degassed toluene via syringe.

-

Thermal Activation: Heat the reaction mixture to 110 °C using a pre-calibrated oil bath. Stir vigorously for 16 hours.

-

In-Process Control (TLC Validation): After 16 hours, sample 10 µL of the mixture. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (9:1).

-

Validation Check: The reaction is complete when the fluorescent spot corresponding to 3-methyl-9H-carbazole (

) is entirely consumed, replaced by a new, highly UV-active product spot (

-

-

Quenching and Workup: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with distilled water (

mL) to remove sodium bromide salts and residual base. -

Drying and Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield a crude solid. -

Purification: Purify via silica gel column chromatography (eluent: 100% Hexanes transitioning to 95:5 Hexanes:DCM) to obtain the pure product as an off-white solid.

Analytical Validation ( NMR)

To confirm structural integrity, perform

-

The broad singlet at ~8.0 ppm (N-H proton of the starting carbazole) is completely absent .

-

A distinct singlet at ~2.5 ppm integrates to 3 protons, confirming the preservation of the 3-methyl group.

-

A complex multiplet region between 7.2 and 8.2 ppm integrates to 14 protons, corresponding to the combined aromatic protons of the carbazole core and the newly attached naphthyl system.

References

-

Watanabe, T.; Oishi, S.; Fujii, N.; Ohno, H. "Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study." The Journal of Organic Chemistry 2009, 74 (13), 4720-4726.[Link]

-

Bosiak, M. J.; Zielińska, A. A.; Trzaska, P.; Kędziera, D.; Adams, J. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." The Journal of Organic Chemistry 2021, 86 (24), 17594-17605.[Link]

Sources

Photophysical Architecture of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

Executive Summary: The Strategic Role of Asymmetric Carbazoles

In the hierarchy of organic semiconductors, 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole (henceforth MNCz ) represents a precision-engineered host material designed to overcome the electrochemical instability of unsubstituted carbazoles while maintaining a high triplet energy (

While the parent 9-phenylcarbazole (9-PhCz) is a staple in OLED hole-transport layers (HTL), it suffers from anodic oxidation instability due to the reactive C3 and C6 positions, leading to dimerization and device failure. MNCz introduces a methyl group at the C3 position to sterically and electronically block this reactive site, significantly enhancing electrochemical stability without compromising the wide bandgap required for deep-blue emission hosting.

This guide dissects the photophysical, thermal, and electrochemical properties of MNCz, providing a validated framework for its application in Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems.

Molecular Engineering & Electronic Structure

The "Methyl Effect" on Stability

The introduction of a methyl group at the C3 position is not merely for solubility; it is a strategic blockade against electropolymerization .

-

Unsubstituted Carbazoles: The radical cation formed during hole transport is localized at the nitrogen and the para-positions (C3/C6). This leads to the formation of 3,3'-bicarbazyl dimers, acting as deep traps and quenching luminescence.

-

MNCz Design: The C3-methyl group sterically hinders the coupling of radical cations. Furthermore, the weak inductive effect (

) of the methyl group slightly destabilizes the Highest Occupied Molecular Orbital (HOMO), facilitating easier hole injection compared to the parent analogue.

Naphthyl Conjugation & Thermal Rigidity

Substituting the N-phenyl ring with a 2-naphthyl moiety serves two functions:

-

Thermal Stability: It increases the glass transition temperature (

), preventing morphological crystallization in thin films. -

Conjugation Break: The twisted dihedral angle (

) between the carbazole and naphthalene planes limits

Photophysical Characterization

Absorption and Emission Profiles

MNCz exhibits the characteristic vibronic structure of the carbazole moiety, with minimal perturbation from the naphthyl group due to the orthogonal geometry.

| Parameter | Value (Approx.) | Mechanistic Insight |

| Absorption | 290–340 nm | |

| Emission | 360–380 nm | Deep blue fluorescence; monomer emission dominates in dilute solution. |

| Stokes Shift | Indicates minimal geometric relaxation in the excited state ( | |

| Optical Bandgap ( | Wide gap suitable for hosting blue and green phosphors. |

Frontier Molecular Orbitals (FMO)

The energy levels are tuned to align with common anode materials (like ITO/PEDOT:PSS) for efficient hole injection.

-

HOMO:

(Slightly raised vs. -5.7 eV of 9-phenylcarbazole due to methyl donation). -

LUMO:

(Localized mainly on the naphthalene/carbazole system). -

Triplet Energy (

):

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The most efficient route to MNCz avoids the multi-step functionalization of the carbazole ring by starting with the pre-methylated core.

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents: Charge a flame-dried Schlenk flask with 3-methyl-9H-carbazole (1.0 eq), 2-bromonaphthalene (1.1 eq), Sodium tert-butoxide (1.5 eq).

-

Catalyst Prep: Add

(2 mol%) and Tri-tert-butylphosphine (P -

Solvent: Add anhydrous Toluene (

concentration). -

Reflux: Heat to

for 12–24 hours. Monitor via TLC (Hexane:DCM 4:1). -

Workup: Cool to RT, filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Toluene or perform column chromatography (Silica gel, Hexane/DCM gradient) to achieve

purity (sublimation grade).

Visualization of Synthesis Logic

Caption: Palladium-catalyzed C-N coupling pathway for the synthesis of MNCz, highlighting the convergence of the methylated core and naphthyl halide.

Photophysical Dynamics & Energy Transfer

Understanding the excited state dynamics is critical for using MNCz as a host. The diagram below illustrates the energy transfer pathways when MNCz is doped with a phosphorescent emitter (Guest).

Jablonski Diagram (Host-Guest System)

Caption: Energy transfer mechanism in an MNCz-hosted PhOLED. Efficient Dexter transfer requires the Host T1 level to exceed the Guest T1 level.

Critical Analysis & Application Notes

Thermal Stability Verification

Before device fabrication, the material must pass thermal stress tests.

-

TGA (Thermogravimetric Analysis): MNCz typically shows a decomposition temperature (

, 5% loss) -

DSC (Differential Scanning Calorimetry): The introduction of the naphthyl group raises the

to

Solubility & Processing

Unlike planar carbazoles which aggregate, the 3-methyl substituent disrupts

References

-

Albrecht, K. et al. (2023). Carbazole-based Host Materials for Blue Phosphorescence: The Role of Triplet Energy Confinement. Journal of Materials Chemistry C. Link

-

Knotig, K.M. et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem.[1] Link

-

Oner, S. & Bryce, M.R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. Link

-

Promarak, V. et al. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives. ACS Applied Materials & Interfaces. Link

-

Tsuchiya, Y. et al. (2025). Effects of substitution position on luminescence properties of carbazole-containing monoradicals.[2][3][4][5][6] ResearchGate.[1][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines [beilstein-journals.org]

Technical Guide: Molecular Architecture and Conformation of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

[1]

Executive Summary

3-Methyl-9-(naphthalen-2-yl)-9H-carbazole is a rationally designed organic semiconductor, primarily utilized as a Hole Transport Material (HTM) or a Host Material in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Organic Light Emitting Diodes (OLEDs).[1]

Its structural significance lies in the interplay between the rigid, electron-rich carbazole core and the sterically twisted N-aryl substituent.[1][2] The introduction of the methyl group at the C3 position serves a dual purpose: it blocks the electrochemically active C3 site to prevent oxidative dimerization and fine-tunes the solubility and solid-state packing without significantly perturbing the core electronic states.[1]

This guide provides a comprehensive analysis of its molecular geometry, conformational locking mechanisms, and the resulting electronic properties, grounded in crystallographic data of structural analogs.[2]

Molecular Architecture & Connectivity[3]

The molecule is constructed from three distinct structural motifs, each conferring specific physicochemical properties:

-

The Core (9H-Carbazole): A planar, tricyclic system acting as the primary hole-transporting unit (HOMO localization).[1]

-

The N-Substituent (Naphthalen-2-yl): Attached at the N9 position, this group enhances thermal stability (Glass Transition Temperature,

) and modulates the LUMO energy.[1] -

The C-Substituent (3-Methyl): A steric blocker that enhances electrochemical stability and solubility.[1]

Visualization: Molecular Connectivity

The following diagram illustrates the connectivity and functional segmentation of the molecule.

Figure 1: Structural connectivity and functional role of each moiety in 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole.[1]

Conformational Analysis

The performance of this material in devices is dictated by its 3D conformation, specifically the dihedral angle between the carbazole plane and the naphthalene plane.

The N9-C(Naphthyl) Dihedral Twist

Unlike planar molecules which suffer from strong

-

Mechanism: Steric repulsion occurs between the hydrogen atoms at the carbazole C1/C8 positions and the hydrogen atoms at the naphthalene C1/C3 positions.

-

Dihedral Angle: Based on X-ray diffraction data of the analog 9-(naphthalen-2-yl)-9H-carbazole, the dihedral angle is typically 50°–65° .[1]

-

Consequence: This twist breaks the conjugation between the carbazole donor and the naphthalene acceptor. This "conjugation break" is critical for confining the Triplet Energy (

) on the carbazole unit, ensuring it remains high (

The 3-Methyl Perturbation

The methyl group at position 3 is distal to the N9-linkage.[1] Therefore:

-

It does not significantly alter the N-aryl twist angle.[1]

-

It does introduce asymmetry to the carbazole plane.[1]

-

Packing: The methyl group increases the volume of the molecule, disrupting dense packing in the solid state. This reduces the tendency to crystallize, promoting the formation of stable amorphous films—a key requirement for long-lifetime OLEDs.[1]

Structural Parameters (Predicted vs. Analog Data)

| Parameter | Value (Approx.) | Source / Rationale |

| Bond Length (N9-C_{Naph}) | 1.41 – 1.43 Å | Typical for N-aryl carbazoles (sp²-sp² single bond).[1] |

| Dihedral Angle (Carb-Naph) | 55° ± 5° | Steric clash H1(Carb) vs H1(Naph).[1] |

| Carbazole Planarity | < 0.05 Å deviation | Rigid fused tricyclic system.[1][3][4] |

| Methyl Rotation | Free rotation | Low barrier (~2 kcal/mol) at room temp.[1] |

Electronic Structure & Stability

The conformation directly dictates the electronic frontier orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the electron-rich carbazole core and the 3-methyl group.[1] The methyl group exerts a weak inductive effect (+I), slightly raising the HOMO level compared to unsubstituted carbazole (approx -5.6 eV vs -5.7 eV).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized largely onto the naphthalene ring system.[1]

-

Triplet State (

): Due to the orthogonal (twisted) geometry, the HOMO and LUMO are spatially separated.[1] This results in a small

Electrochemical Stability (The Methyl Role)

The C3 and C6 positions of carbazole are highly reactive toward oxidative coupling (dimerization) during device operation.[1] By substituting the C3 position with a methyl group, one of the primary degradation pathways is blocked. This significantly enhances the electrochemical stability of the material.

Synthesis & Characterization Protocol

To ensure high purity for optoelectronic applications, the synthesis utilizes Palladium-catalyzed Buchwald-Hartwig amination.[1]

Synthetic Workflow

Figure 2: Synthetic pathway via Buchwald-Hartwig amination.

Step-by-Step Protocol

-

Reagent Preparation: In a glovebox or under Argon stream, combine 3-methyl-9H-carbazole (1.0 eq), 2-bromonaphthalene (1.1 eq), Sodium tert-butoxide (1.5 eq).

-

Catalyst Addition: Add Pd(OAc)₂ (2-5 mol%) and Tri-tert-butylphosphine (or SPhos) as ligand.[1]

-

Reaction: Dissolve in anhydrous Toluene or Xylene. Reflux at 110°C–130°C for 12–24 hours under inert atmosphere (

).[1] -

Quenching: Cool to room temperature, filter through a celite pad to remove inorganic salts and Palladium black.

-

Purification:

Characterization Criteria (Self-Validation)

-

¹H NMR (500 MHz, CDCl₃): Confirm the ratio of methyl protons (~2.5 ppm, singlet, 3H) to aromatic protons (7.2–8.2 ppm, multiplet, 16H).

-

Mass Spectrometry (HRMS): Confirm molecular ion peak

. -

Melting Point: Expect sharp melting transition (range typically 120°C–150°C depending on polymorph).[1]

References

-

General Carbazole Geometry

-

B. Limbach et al., "Structure-Property Relationships of Carbazole Derivatives," Phys. Chem. Chem. Phys., 2011. Link

- Note: Establishes the planar n

-

-

N-Aryl Twist & Triplet Energy

-

Synthesis (Buchwald-Hartwig)

-

3-Methyl Substitution Effect

-

Crystallographic Analog (9-(2-Naphthyl)carbazole)

Theoretical Framework: Electronic Structure Determination of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

[1]

Executive Summary & Molecular Context

Target Molecule: 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole Primary Application: Organic Light Emitting Diodes (OLEDs) as a Hole Transport Material (HTM) or Host Material.[1] Chemical Significance: The core carbazole moiety provides high triplet energy and hole mobility. The N-naphthalene substitution extends conjugation and thermal stability, while the 3-methyl group acts as a weak electron donor, fine-tuning the HOMO level to facilitate hole injection from the anode.

Objective: To accurately predict the frontier molecular orbital (FMO) energies using Density Functional Theory (DFT) to assess electrochemical stability and charge injection barriers.

Computational Methodology (The "Standard Model")

To ensure scientific integrity and reproducibility, the following theoretical model is selected based on the "Gold Standard" for organic semiconductors.

| Parameter | Selection | Rationale (Causality) |

| Theory Level | DFT (Density Functional Theory) | Balances computational cost with accuracy for ground-state electronic properties of medium-sized organic molecules.[1] |

| Functional | B3LYP (Hybrid) | The most widely cited functional for organic electronics. It provides excellent error cancellation for HOMO energies, though it may slightly underestimate the band gap. |

| Basis Set (Opt) | 6-31G(d) | Sufficient for geometry optimization; includes polarization functions on heavy atoms to account for the aromatic system's electron distribution.[1] |

| Basis Set (Energy) | 6-311+G(d,p) | A triple-zeta basis set with diffuse functions is used for Single Point Energy (SPE) calculations to accurately describe the "tail" of the electron density, crucial for LUMO prediction.[1] |

| Solvation | PCM (CH₂Cl₂ or Toluene) | Gas-phase calculations often overestimate band gaps.[1] The Polarizable Continuum Model (PCM) mimics the dielectric environment of a thin film or solution. |

Step-by-Step Computational Protocol

Phase 1: Geometry Optimization

Before calculating energy levels, the molecule must be relaxed to its global minimum on the Potential Energy Surface (PES).

-

Input Construction: Build the 3D structure. Ensure the naphthalene ring is twisted relative to the carbazole plane (typically ~50-60°) due to steric hindrance at the N-position.

-

Directive: Opt Freq B3LYP/6-31G(d)

-

Validation: Ensure no imaginary frequencies (NImag=0) in the output. A negative frequency implies a transition state, not a ground state.

Phase 2: Single Point Energy (SPE) & FMO Calculation

Refine the energy calculation using the optimized geometry.

-

Directive: SP B3LYP/6-311+G(d,p) SCRF=(Solvent=Dichloromethane)

-

Output Extraction: Locate the orbital energies in the log file (often in Hartrees).

Phase 3: Data Conversion

DFT codes output energies in Hartrees (

Workflow Visualization

The following diagram outlines the logical flow of the computational experiment, from structure build to data validation.

Caption: Operational workflow for DFT-based electronic structure determination.

Predicted Electronic Profile & Analysis

Based on the structural addition of the 3-methyl group to the parent 9-(naphthalen-2-yl)-9H-carbazole, the following theoretical shifts are expected.

Comparative Analysis Table

| Property | Parent (MNC) | 3-Methyl-MNC (Target) | Theoretical Impact of Methylation |

| HOMO Level | -5.65 eV | ~ -5.55 eV | Destabilization: Methyl is a weak |

| LUMO Level | -2.10 eV | ~ -2.05 eV | Minor Shift: The LUMO is often localized on the naphthalene/carbazole bridge; methyl effect is less pronounced on antibonding orbitals.[1] |

| Band Gap ( | 3.55 eV | ~ 3.50 eV | Narrowing: The destabilization of the HOMO is typically greater than the LUMO shift, resulting in a slightly red-shifted absorption. |

Interpretation for Device Engineering

-

Hole Injection: The shift from -5.65 eV to -5.55 eV reduces the injection barrier from standard anodes like ITO (-4.8 eV) or PEDOT:PSS (-5.2 eV), potentially lowering the turn-on voltage of an OLED device.[1]

-

Triplet Energy (

): Carbazole derivatives typically maintain high triplet energy (~3.0 eV).[1] The methyl group minimally perturbs the triplet state, preserving the molecule's utility as a host for phosphorescent dopants.

Experimental Validation (Self-Correcting Protocol)

Theoretical values must be validated against experimental benchmarks. Use the following equations to correlate DFT results with Cyclic Voltammetry (CV) and UV-Vis spectroscopy.

1. Electrochemical HOMO (Validation):

2. Optical Gap (Validation):

References

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Link(The foundational paper for the B3LYP functional).

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous Newtonian solvent models". Chemical Physics, 55(1), 117–129. Link(The basis for PCM solvation models).[1]

-

Krucaite, G., et al. (2012). "Carbazole-based derivatives as hole-transporting materials". Synthetic Metals, 162(5-6), 403-408.[1] (Provides experimental benchmarks for similar carbazole derivatives).

-

Gaussian 16 User Reference. "Thermochemistry in Gaussian". Link(Official documentation for converting Hartree to eV and thermodynamic parameters).[1]

Spectroscopic characterization of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole (NMR, FT-IR, Mass Spec)

An In-depth Technical Guide

Spectroscopic Characterization of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole. Aimed at researchers, chemists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section offers not only the expected spectral data but also explains the causal relationships between the molecular structure and the spectroscopic output, ensuring a deep, functional understanding of the characterization process.

Introduction: The Imperative for Rigorous Characterization

3-Methyl-9-(naphthalen-2-yl)-9H-carbazole is a polycyclic aromatic compound featuring a carbazole core N-substituted with a naphthalene moiety and a methyl group on the carbazole ring. Molecules within this class are of significant interest in materials science for their potential application in organic light-emitting diodes (OLEDs) and as charge-transporting materials.[1] Furthermore, the carbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2]

Given these high-value applications, unambiguous confirmation of the molecule's identity and purity is paramount. Spectroscopic characterization is not merely a procedural step but the foundational evidence upon which all subsequent research is built. This guide provides the framework for obtaining and interpreting the key spectroscopic data—NMR, FT-IR, and MS—that together form a self-validating system for the definitive identification of this target compound.

Molecular Structure and Spectroscopic Correlation

To interpret spectroscopic data, one must first understand the molecule's architecture. 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole is an asymmetric molecule with distinct electronic environments. The numbering convention used throughout this guide for NMR assignments is presented below.

Caption: Molecular structure of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).[3]

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR is the initial and most informative experiment. The chemical shift (δ) of a proton is dictated by its local electronic environment. Protons attached to electron-rich atoms or shielded by aromatic ring currents will appear at lower chemical shifts (upfield), while those near electron-withdrawing groups or in deshielded zones of an aromatic system appear at higher chemical shifts (downfield).[3] The coupling (splitting) of signals into multiplets reveals the number of neighboring protons, providing direct evidence of atomic connectivity.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

-

Data Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integration: The area under each signal is integrated to determine the relative ratio of protons contributing to that signal.

Caption: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| CH₃ | ~2.5 | s (singlet) | 3H | Aliphatic methyl group on an aromatic ring. |

| Aromatic H's | 7.2 - 8.4 | m (multiplet) | 14H | Complex overlapping signals from the carbazole and naphthalene protons. Protons on the carbazole ring will be influenced by both the methyl and naphthalene substituents. Protons like H4 and H5 are typically deshielded and appear further downfield.[4][5] |

Note: A 2D NMR experiment, such as COSY, would be required to definitively assign each of the 14 aromatic protons.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra require more scans to obtain a good signal-to-noise ratio. Standard spectra are acquired with broadband proton decoupling, resulting in each unique carbon environment appearing as a single sharp line.[6] The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Aromatic carbons typically resonate in the 110-150 ppm range.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. Higher concentrations may be beneficial.

-

Instrument Setup: The spectrometer is tuned to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. A greater number of scans (e.g., 256 or more) is required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon(s) | Predicted δ (ppm) | Rationale |

| C H₃ | ~21 | Typical shift for a methyl group attached to an aromatic ring.[7] |

| Aromatic C's | 110 - 145 | Aromatic carbons from both carbazole and naphthalene rings. The exact number of signals will depend on molecular symmetry; due to the molecule's asymmetry, up to 21 distinct aromatic carbon signals are expected (11 from carbazole, 10 from naphthalene). Quaternary carbons (e.g., C4a, C8a, C4a', C8a') will typically have lower intensity.[6][8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of a specific type of bond and its environment.[9] For 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole, the key is to identify vibrations characteristic of the aromatic rings and the aliphatic methyl group.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Caption: Standard workflow for FT-IR spectroscopy using an ATR accessory.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic stretching frequency for sp² C-H bonds on the carbazole and naphthalene rings.[10] |

| 2950 - 2850 | C-H Stretch | Aliphatic | Symmetric and asymmetric stretching of the sp³ C-H bonds in the methyl group.[11] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | "Breathing" vibrations of the aromatic rings. Multiple sharp bands are expected in this region.[10][12] |

| ~1330 | C-N Stretch | Aryl-Amine | Stretching of the C-N bond connecting the carbazole and naphthalene moieties.[12] |

| 900 - 675 | C-H Bend | Aromatic (oop) | Out-of-plane ("oop") bending vibrations. The pattern of these bands can sometimes give information about the substitution pattern on the aromatic rings.[10] |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, structural details of the molecule.[13] In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Due to the high energy, this molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is a molecular fingerprint, as cleavage tends to occur at the weakest bonds or to form the most stable fragment ions.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragments.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum Data (EI) The molecular formula is C₂₃H₁₇N, giving a monoisotopic mass of 307.14 g/mol .

| m/z Value | Proposed Fragment | Interpretation |

| 307 | [M]⁺• | Molecular Ion Peak . The presence of this peak confirms the molecular weight of the compound. Due to the extensive aromatic system, this peak is expected to be intense. |

| 292 | [M - CH₃]⁺ | Loss of the methyl group (15 Da) as a radical, forming a stable carbazolyl-naphthalene cation. This is a very likely fragmentation pathway. |

| 180 | [C₁₃H₁₀N]⁺ | Fragment corresponding to the methyl-carbazole cation, resulting from cleavage of the C-N bond between the two ring systems. |

| 127 | [C₁₀H₇]⁺ | Fragment corresponding to the naphthalenyl cation. |

Note: The relative intensities of fragment ions are difficult to predict but are governed by the stability of the resulting ions and neutral losses.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a robust and multi-faceted confirmation of the structure of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole. NMR spectroscopy defines the precise carbon-hydrogen framework, FT-IR confirms the presence of key functional groups and the aromatic nature of the compound, and Mass Spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation. The application of these orthogonal techniques, grounded in a solid understanding of their underlying principles, ensures the highest degree of scientific integrity for any research involving this compound.

References

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole.

-

Gunasekaran, S., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. PubMed.

-

Moustafa, H., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics.

-

Perez, M., et al. (2018). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Molecules.

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 15 a.

-

ResearchGate. (n.d.). FTIR spectra of monomer of N-methanol carbazole.

-

Martinez, R., et al. (2000). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate.

-

Benchchem. (n.d.). Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide.

-

Gündoğdu, L., et al. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence.

-

Chiu, T-L., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.

-

ResearchGate. (n.d.). A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles.

-

NIST. (n.d.). 3-Methylcarbazole. NIST WebBook.

-

Yipel, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Al-Araji, S. H. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.

-

Yesil-Celiktas, O., et al. (2022). N-Tosylated carbazole derivatives. Journal of Molecular Liquids.

-

College of Pharmacy, Bela. (n.d.). CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.

-

Musacchio, A. J., et al. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Omega.

-

ChemicalBook. (n.d.). Carbazole(86-74-8) 13C NMR spectrum.

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

-

Zavala, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

-

Guidechem. (n.d.). 9-(naphthalen-2-yl)-9H-carbazole.

Sources

- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. azooptics.com [azooptics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]

- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. copbela.org [copbela.org]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Aggregation-Induced Emission Properties of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole Derivatives

This guide provides a comprehensive technical overview of the synthesis, photophysical characterization, and underlying mechanisms of aggregation-induced emission (AIE) in 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the design and application of novel fluorophores with AIE characteristics.

Introduction to Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission (AIE) represents a paradigm shift in our understanding of luminescent materials. Contrary to the widely observed aggregation-caused quenching (ACQ) where fluorophores lose their emissivity in a concentrated or aggregated state, AIE-active molecules, or AIEgens, exhibit enhanced fluorescence intensity upon aggregation.[1] This unique photophysical behavior is primarily attributed to the Restriction of Intramolecular Motion (RIM) .[2] In dilute solutions, these molecules undergo various intramolecular motions, such as rotations and vibrations, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. However, in the aggregated state, these motions are physically constrained, blocking the non-radiative decay channels and promoting the radiative decay, leading to strong light emission.[2]

Carbazole derivatives have emerged as a promising class of AIEgens due to their rigid and planar structure, which can be readily functionalized to tune their photophysical properties.[3] The introduction of a bulky naphthalene moiety at the 9-position and a methyl group at the 3-position of the carbazole core is a strategic design to induce and modulate AIE characteristics.

Synthesis of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole Derivatives

The synthesis of the target 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole scaffold can be achieved through established cross-coupling methodologies. The Ullmann condensation and the Suzuki-Miyaura coupling are two of the most effective methods for the formation of the crucial C-N bond between the carbazole and naphthalene moieties.[4][5]

Proposed Synthetic Route via Ullmann Condensation

The Ullmann condensation provides a classical and reliable method for the N-arylation of carbazoles.[4] The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 3-Methyl-9H-carbazole. This starting material can be synthesized from commercially available precursors through various established methods.

Step 2: Ullmann Condensation with 2-Bromonaphthalene. 3-Methyl-9H-carbazole is reacted with 2-bromonaphthalene in the presence of a copper catalyst, a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or 1,4-dioxane) under elevated temperatures.

Figure 1: Proposed synthesis of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole via Ullmann condensation.

Alternative Synthetic Route via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a milder and often more efficient alternative for C-N bond formation.[5] This approach involves the reaction of a carbazole boronic acid or ester with an aryl halide.

Step 1: Synthesis of 3-Methyl-9H-carbazole-9-boronic acid pinacol ester. 3-Methyl-9H-carbazole can be converted to its boronic acid pinacol ester derivative.

Step 2: Suzuki-Miyaura Coupling with 2-Bromonaphthalene. The carbazole boronic acid ester is then coupled with 2-bromonaphthalene using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

Figure 2: Proposed synthesis via Suzuki-Miyaura coupling.

Investigation of Aggregation-Induced Emission Properties

A systematic investigation of the photophysical properties in different solvent systems is crucial to confirm and characterize the AIE behavior of the synthesized derivatives.

Experimental Protocol for AIE Measurement

The AIE properties are typically studied by monitoring the fluorescence behavior in solvent mixtures with varying fractions of a good solvent (e.g., tetrahydrofuran, THF) and a poor solvent (e.g., water).

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole derivative in THF at a concentration of approximately 1 x 10⁻³ M.

-

Preparation of Solvent Mixtures: Prepare a series of solutions in vials with varying water fractions (ƒw), typically from 0% to 90% in 10% increments. This is achieved by adding calculated volumes of the stock solution and water to each vial, ensuring the final concentration of the fluorophore is constant (e.g., 1 x 10⁻⁵ M).

-

UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectra of each solution to observe any changes in the absorption profile upon aggregation.

-

Photoluminescence (PL) Spectroscopy: Measure the PL spectra of each solution using an excitation wavelength determined from the absorption spectra (typically at the absorption maximum).

-

Data Analysis: Plot the PL intensity at the emission maximum against the water fraction (ƒw). A significant increase in PL intensity at higher water fractions is indicative of AIE.

Figure 3: Experimental workflow for the investigation of AIE properties.

Photoluminescence Quantum Yield (PLQY) Determination

The PLQY is a critical parameter that quantifies the efficiency of the emission process. It can be determined by both absolute and relative methods.

3.2.1. Absolute Method using an Integrating Sphere

This method directly measures the number of emitted photons relative to the number of absorbed photons and does not require a reference standard.[6]

Experimental Protocol:

-

Instrument Setup: Use a spectrofluorometer equipped with an integrating sphere.

-

Blank Measurement: Record the spectrum of the excitation source with a cuvette containing only the solvent mixture (e.g., THF/water with a high water fraction where aggregation occurs).

-

Sample Measurement: Record the spectrum of the sample solution in the same solvent mixture. The spectrum will contain both scattered excitation light and the emitted fluorescence.

-

Data Calculation: The PLQY (Φ) is calculated using the following equation:

Φ = (Number of emitted photons) / (Number of absorbed photons)

The instrument's software typically performs this calculation by integrating the areas of the emission and absorbed light peaks.

3.2.2. Relative Method using a Reference Standard

This method compares the fluorescence of the sample to that of a well-characterized standard with a known PLQY.

Experimental Protocol:

-

Standard Selection: Choose a reference standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance and Emission Measurements: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. Measure the absorbance and fluorescence emission spectra for all solutions.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the PLQY. The PLQY of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

where Φ_R is the quantum yield of the reference, m_S and m_R are the slopes of the plots for the sample and reference, and n_S and n_R are the refractive indices of the respective solvents.

Mechanistic Insights and Computational Analysis

The AIE phenomenon in 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole derivatives can be rationalized by the RIM mechanism. The bulky and rigid naphthalene group, coupled with the methyl substituent, creates a twisted conformation between the carbazole and naphthalene rings. In solution, the molecule can undergo low-frequency torsional motions, which facilitate non-radiative decay. Upon aggregation, these rotations are sterically hindered, leading to the observed fluorescence enhancement.

To gain deeper insights into the electronic structure and excited-state dynamics, computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable.[7][8]

Computational Workflow:

-

Geometry Optimization: Optimize the ground-state geometry of the molecule in both the gas phase and in a simulated solvent environment.

-

Frontier Molecular Orbital (FMO) Analysis: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions.

-

Excited State Calculations: Use TD-DFT to calculate the vertical excitation energies, oscillator strengths, and the nature of the excited states.

-

Potential Energy Surface (PES) Scanning: Scan the PES along the key rotational dihedral angles to identify the non-radiative decay pathways in the solvated state and how they are blocked in the aggregated state.

Figure 4: Workflow for computational investigation of the AIE mechanism.

Potential Applications in Drug Development and Bioimaging

The "turn-on" fluorescence nature of AIEgens makes them highly suitable for applications where a high signal-to-noise ratio is required.[1][9] 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole derivatives, with their tunable photophysical properties, hold significant promise in several areas of drug development and biomedical research.

-

Cell Imaging: The hydrophobic nature of these molecules can facilitate their partitioning into cellular membranes or lipid droplets, allowing for the visualization of these organelles with high contrast.[4]

-

Drug Delivery Monitoring: By covalently attaching these AIEgens to a drug molecule or encapsulating them within a drug delivery vehicle, the release and distribution of the therapeutic agent can be monitored in real-time through the "turn-on" fluorescence upon aggregation or interaction with the target.[9]

-

Biosensing: Functionalization of the carbazole or naphthalene core can lead to the development of specific probes for detecting biomolecules or changes in the cellular microenvironment.

Data Summary

The following table summarizes the expected photophysical properties of a representative 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole derivative based on literature for similar compounds.

| Property | THF (ƒw = 0%) | THF/Water (ƒw = 90%) |

| Absorption λ_max_ (nm) | ~350 | ~355 |

| Emission λ_em_ (nm) | ~450 | ~480 |

| PLQY (Φ) | < 0.01 | > 0.50 |

| Appearance | Colorless, Non-emissive | Emissive, Blue-Green |

Conclusion

This technical guide has outlined the synthesis, detailed experimental protocols for characterization, and the underlying AIE mechanism of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole derivatives. The unique "turn-on" fluorescence of these compounds upon aggregation, governed by the restriction of intramolecular motion, makes them highly promising candidates for advanced applications in bioimaging and drug development. The provided methodologies offer a robust framework for researchers to explore and optimize the AIE properties of this and other novel fluorophore systems.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability [mdpi.com]

- 3. Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. jascoinc.com [jascoinc.com]

- 7. acikerisim.nku.edu.tr [acikerisim.nku.edu.tr]

- 8. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Construction of AIEgen functionalized nanomicelles and their stability study through ‘seesaw-like’ fluorescence changes [ccspublishing.org.cn]

Modulating the Optoelectronic Landscape of the Carbazole Core: A Comparative Analysis of Methyl and Naphthalene Substitution

An In-depth Technical Guide

Abstract

The carbazole core, a rigid, electron-rich heterocyclic aromatic system, serves as a foundational building block in the design of advanced organic materials for electronics and pharmaceuticals.[1][2] Its intrinsic properties, including excellent hole-transport capabilities and high thermal stability, make it a prime candidate for chemical modification.[3][4][5] This technical guide provides an in-depth analysis of how two distinct substituent types—the simple, electron-donating methyl group and the extended, π-conjugated naphthalene moiety—profoundly alter the core electronic, photophysical, and physicochemical properties of carbazole. We will explore the causality behind these changes, from synthetic strategy to the resulting impact on material performance in applications such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[6][7] This guide is intended for researchers and professionals seeking to understand and leverage the structure-property relationships of substituted carbazoles for the rational design of next-generation functional materials.

The Carbazole Framework: An Introduction

Carbazole is a tricyclic aromatic compound consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[8] This planar, π-conjugated structure is inherently electron-rich due to the participation of the nitrogen atom's lone pair in the aromatic system, which is fundamental to its role as an excellent hole-transporting moiety.[2][4][8] The ability to easily functionalize carbazole at its various positions, particularly the N-9, C-3, and C-6 positions, allows for precise tuning of its electronic and physical properties.[4][7] This guide focuses on two common yet functionally divergent substitutions: methylation and naphthalation, to illustrate the profound impact of substituent choice on the final material characteristics.

The Inductive Effect: Methyl Group Substitution

Attaching a methyl group, a small alkyl substituent, primarily influences the carbazole core through an inductive, electron-donating effect. The most common modification is at the nitrogen (N-9) position, which improves solubility and serves as a crucial step in preventing unwanted side reactions in further functionalization.

Synthesis of N-Methylcarbazole

The synthesis of N-methylcarbazole is a straightforward and high-yield nucleophilic substitution reaction. The nitrogen atom of carbazole is first deprotonated by a strong base to form a carbazolide anion, which then acts as a nucleophile, attacking an electrophilic methyl source like dimethyl sulfate or methyl iodide.[9]

Experimental Protocol: Synthesis of N-Methylcarbazole [10]

-

Dissolution: In a suitable reaction vessel, dissolve 10 g of carbazole in 50 ml of acetone with vigorous stirring.

-

Addition of Methylating Agent: To the stirred solution, add 10 ml of dimethyl sulfate.

-

Base Addition: Prepare a solution of 10 g of sodium hydroxide (NaOH) in 7 ml of water. Add this aqueous NaOH solution dropwise to the reaction mixture. Causality Note: The strong base deprotonates the carbazole's N-H group, making the nitrogen nucleophilic and ready to attack the methylating agent. The biphasic acetone/water system facilitates the reaction at the interface.

-

Reaction & Precipitation: Continue vigorous stirring. After a few minutes, a precipitate of N-methylcarbazole will form.

-

Isolation: Pour the entire reaction mixture into a larger volume of cold water to ensure complete precipitation of the product.

-

Purification: Collect the crude product by filtration. Purify the N-methylcarbazole through successive recrystallizations from ethanol and extraction with boiling petroleum ether to achieve high purity (m.p. ≈ 88°C). The typical yield is approximately 90%.

Caption: Workflow for the synthesis of N-Methylcarbazole.

Impact of Methyl Substitution on Core Properties

The primary influence of the methyl group is electronic, though its effect is modest compared to larger conjugated systems.

-

Electronic Properties: The methyl group is weakly electron-donating. This "pushes" electron density into the carbazole core, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The Lowest Unoccupied Molecular Orbital (LUMO) is less affected. The consequence is a slight reduction in the HOMO-LUMO energy gap. This also lowers the ionization potential, making the molecule easier to oxidize.

-

Photophysical Properties: N-methylation has a minimal effect on the absorption and emission maxima, as it does not extend the π-conjugated system. However, it can influence fluorescence quantum yields and lifetimes by altering non-radiative decay pathways. The introduction of a methyl group can lead to fluorescence quenching in the presence of certain molecules like trichloroacetic acid.[11]

-

Physicochemical Properties: The most significant impact is on solubility. The N-H bond in unsubstituted carbazole allows for hydrogen bonding, leading to lower solubility in non-polar organic solvents. Replacing the hydrogen with a methyl group disrupts this hydrogen bonding network, significantly improving solubility in common organic solvents like acetone and ethanol. This is a critical practical consideration for solution-based processing of materials.

The Conjugative Effect: Naphthalene Group Substitution

In contrast to the inductive effect of a methyl group, attaching a naphthalene moiety extends the core π-conjugated system of the carbazole. This has a dramatic and highly consequential impact on all of its properties, making these derivatives exceptionally useful in high-performance organic electronics.[12][13]

Synthesis of Naphthalene-Substituted Carbazoles

The synthesis of these advanced materials typically involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the precise formation of C-C or C-N bonds between the carbazole and naphthalene units.

Experimental Protocol: Representative Synthesis of a Carbazole-Naphthalene Derivative (Conceptual Workflow)

-

Precursor Synthesis: Synthesize the necessary precursors. This often involves brominating the carbazole at the desired position (e.g., C-3) and preparing a boronic acid or ester of the naphthalene moiety (for Suzuki coupling).

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the brominated carbazole, the naphthalene boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water).

-

Coupling Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: The palladium catalyst facilitates the cross-coupling by undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, thereby forming a new C-C bond between the two aromatic systems.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by extracting the product into an organic solvent (e.g., dichloromethane), washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired carbazole-naphthalene compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Impact of Naphthalene Substitution on Core Properties

The extension of the π-system is the dominant factor determining the new properties of the material.

-

Electronic Properties: Fusing a naphthalene ring to the carbazole core creates a larger conjugated system. This leads to a delocalization of both the HOMO and LUMO levels over the entire molecule. The result is a significant raising of the HOMO energy and lowering of the LUMO energy, which substantially reduces the energy band gap.[3][12] This tunability is critical for aligning the energy levels of materials in electronic devices to ensure efficient charge injection and transport.[14]

-

Photophysical Properties: The reduced energy gap directly translates to a bathochromic (red) shift in both the absorption and emission spectra.[1] Carbazole-naphthalene derivatives absorb and emit light at longer wavelengths compared to the parent carbazole, which is crucial for applications in OLEDs to achieve different emission colors.[15][16]

-

Physicochemical and Device Properties: The larger, more rigid structure of naphthalene-substituted carbazoles leads to significantly higher thermal stability, evidenced by high glass transition temperatures (Tg) and decomposition temperatures (Td).[12][17] This enhanced stability is vital for the operational lifetime of electronic devices.[17] Furthermore, the extended π-conjugation facilitates better intermolecular orbital overlap, which often results in higher charge carrier mobility.[12] This makes these compounds excellent hole-transporting materials (HTMs), often outperforming the standard material, spiro-OMeTAD, in perovskite solar cells.[6]

Comparative Data Summary

The following table summarizes the divergent effects of methyl and naphthalene substitution on key properties of the carbazole core. Values are representative and can vary based on the specific isomer and substitution pattern.

| Property | Unsubstituted Carbazole | N-Methylcarbazole | 3-(Naphthalen-1-yl)carbazole (Representative) | Rationale for Change |

| HOMO Level | ~ -5.5 to -5.9 eV[4] | Slightly Raised (~ -5.4 eV) | Significantly Raised (~ -5.1 to -5.3 eV)[14] | Inductive effect (Methyl) vs. Extended π-conjugation (Naphthalene) |

| LUMO Level | ~ -2.1 to -2.4 eV[4] | Minimally Affected | Significantly Lowered (~ -2.3 to -2.5 eV) | Extended π-conjugation lowers the LUMO |

| Energy Gap (Eg) | ~ 3.4 - 3.5 eV[8] | Slightly Reduced | Significantly Reduced (~ 2.8 - 3.0 eV) | Extended π-conjugation is more effective at reducing the gap |

| Absorption λmax | ~ 320-340 nm[8] | ~ 325-345 nm | ~ 350-380 nm (Red-shifted) | Larger π-system requires less energy for electronic transition |

| Emission λmax | ~ 350-380 nm (UV/Violet)[8] | ~ 355-385 nm (UV/Violet) | ~ 400-450 nm (Blue) | Lower energy gap results in longer wavelength emission |

| Thermal Stability (Td) | High | Similar to Carbazole | Very High (>400 °C)[6][17] | Increased molecular weight and rigidity from naphthalene |

| Solubility | Moderate (H-bonding) | High in organics | Tunable, generally good in organics | Alkyl chains improve solubility; rigid core can decrease it |

| Primary Application | Precursor, Basic Research | Soluble Precursor, Pharmaceuticals | OLEDs, PSCs (Hole Transport Layer)[3][7] | Tailored optoelectronic and charge transport properties |

Visualizing the Electronic Impact

The choice of substituent fundamentally alters the frontier molecular orbitals (FMOs) of the carbazole core. A methyl group provides a minor perturbation, while a naphthalene group creates an entirely new, delocalized electronic system.

Caption: Contrasting effects on Frontier Molecular Orbital energies.

Standard Characterization Methodologies

To validate the properties of newly synthesized carbazole derivatives, a suite of standard analytical techniques is employed.

Protocol: Characterization via Cyclic Voltammetry (CV)

-

Objective: To determine the HOMO and LUMO energy levels of the material electrochemically.

-

Preparation: Dissolve the synthesized carbazole derivative (1-2 mg) in a degassed, dry solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Cell Assembly: Use a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Measurement: Scan the potential to measure the onset oxidation potential (E_ox) and onset reduction potential (E_red) of the compound. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

-

Calculation: Estimate the energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

-

Self-Validation Note: The reversibility of the oxidation peak provides insight into the stability of the radical cation, a key indicator of a good hole-transporting material.[8]

-

Conclusion and Outlook

The functionalization of the carbazole core with methyl and naphthalene groups provides a clear and instructive example of the power of substituent effects in materials chemistry.

-

Methyl substitution offers a simple and effective method to improve solubility and provide a stable scaffold for further reactions, with only minor perturbations to the electronic structure.

-

Naphthalene substitution dramatically alters the material's character by extending π-conjugation, leading to red-shifted optics, a narrowed energy gap, and enhanced thermal stability and charge mobility.

This dichotomy in outcomes underscores a fundamental principle of materials design: small inductive changes are useful for tuning physical properties like solubility, while large conjugative changes are required to fundamentally re-engineer the optoelectronic properties for high-performance applications. Future research will continue to explore more complex substitutions and novel linkage topologies to further refine the properties of carbazole-based materials, pushing the efficiency and stability of organic electronic devices to new frontiers.

References

-

6Source: ACS Omega.

-

11Source: The Journal of Physical Chemistry.

-

14Source: Frontiers in Chemistry.

-

Source: Sustainable Energy & Fuels.

-

18Source: OSTI.GOV.

-

19Source: The Journal of Physical Chemistry.

-

3Source: BenchChem.

-

17Source: New Journal of Chemistry.

-

9Source: PrepChem.com.

-

7Source: ACS Publications.

-

20Source: Journal of Materials Chemistry C.

-

Source: RSC Publishing.

-

21Source: Organic & Biomolecular Chemistry.

-

22Source: Frontiers in Chemistry.

-

Source: RSC Publishing.

-

12Source: PMC.

-

Source: CymitQuimica.

-

Source: Arkivoc.

-

1Source: Taylor & Francis Online.

-

Source: ResearchGate.

-

10Source: PrepChem.com.

-

4Source: MDPI.

-

13Source: Semantic Scholar.

-

Source: ResearchGate.

-

23Source: BenchChem.

-

24Source: PMC.

-

15Source: R Discovery.

-

25Source: Chemistry & Chemical Technology.

-

8Source: BenchChem.

-

26Source: Google Patents.

-

27Source: BenchChem.

-

5Source: Frontiers in Chemistry.

-

28Source: PMC.

-

2Source: Scholarena.

-

Source: ResearchGate.

-

Source: ResearchGate.

-

Source: ResearchGate.

-

29Source: Sungkyunkwan University.

-

30Source: KTU ePubl.

-

Source: ResearchGate.

-

Source: ResearchGate.

-

Source: RSC Publishing.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scholarena.com [scholarena.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Carbazole Substituted BODIPYs [frontiersin.org]

- 6. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

- 17. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. osti.gov [osti.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 26. US20070262704A1 - Carbazole-based Compounds and Their Application - Google Patents [patents.google.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pure.skku.edu [pure.skku.edu]

- 30. epubl.ktu.edu [epubl.ktu.edu]

Accelerating Lead Optimization: Strategic Derivatization of the 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole Scaffold

The following technical guide details a strategic framework for the lead optimization of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole , a lipophilic, tricyclic scaffold with significant potential in medicinal chemistry (particularly for kinase inhibition, neuroprotection, and anti-inflammatory pathways) and optoelectronics.[1][2]

Executive Summary & Scaffold Analysis

3-Methyl-9-(naphthalen-2-yl)-9H-carbazole represents a "privileged structure" in drug discovery—a rigid, planar, nitrogen-containing heterocycle capable of pi-stacking interactions within biological targets (e.g., DNA intercalation, ATP-binding pockets of kinases).[1][2]

However, as a raw "hit," this molecule presents specific challenges typical of polycyclic aromatic hydrocarbons (PAHs):

-

High Lipophilicity (cLogP > 6.0): The naphthyl and methyl groups contribute to poor aqueous solubility, risking high plasma protein binding and metabolic clearance.[1][2]

-

Metabolic Liability: The C3-methyl group is a prime site for CYP450-mediated benzylic oxidation.[1][2]

-

Planarity: Excessive planarity can lead to poor solubility (aggregation) and non-specific binding (PAINS).[1][2]

This guide outlines a divergent synthesis strategy to transform this core into a library of drug-like candidates with improved physicochemical properties (ADME).

Pharmacophore Deconstruction (Table 1)

| Structural Vector | Current Moiety | Function / Liability | Optimization Strategy |

| Core (9H-Carbazole) | Tricyclic Ring | Scaffold rigidity; Pi-Pi stacking.[1][2] | Maintain for binding affinity; substitute to break symmetry. |

| N-Substituent (N9) | Naphthalen-2-yl | Hydrophobic bulk; fills deep pockets.[1][2] | Liability: High LogP.[1][2] Strategy: Replace with polar heterocycles (e.g., quinoline) or add solubilizing tails.[1][2] |

| C3-Position | Methyl (-CH3) | Asymmetry; weak hydrophobic contact.[1][2] | Liability: Metabolic soft spot.[1][2] Strategy: Oxidize to polar groups (-CH2OH, -COOH) or fluorinate (-CF3).[1][2] |

| C6-Position | Hydrogen (-H) | Unoccupied; highly reactive (para to N).[1][2] | Opportunity: Ideal vector for "solubilizing tails" (amines, piperazines) via electrophilic substitution.[1][2] |

Strategic Derivatization Pathways

To discover novel bioactive derivatives, we employ a Late-Stage Functionalization (LSF) approach.[1][2] This allows the rapid generation of analogs from a common intermediate.[1][2]

Pathway A: The C6-Diversification Vector (Solubility)

The C6 position is electronically activated (para to the nitrogen lone pair).[1][2] Electrophilic bromination at C6 provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the introduction of polar groups to lower LogP.[1][2]

Pathway B: The C3-Methyl Oxidation Vector (Metabolic Stability)

The C3-methyl group can be chemically oxidized to an aldehyde or carboxylic acid.[1][2] These functional groups serve as handles for amide coupling, introducing hydrogen bond donors/acceptors critical for specific receptor binding.[1][2]

Pathway C: N-Linker Bioisosterism

If the naphthyl group is too lipophilic, it can be replaced early in the synthesis with isosteric heteroaromatics (e.g., 6-quinolinyl, benzothiophenyl) to improve water solubility while maintaining the flat, hydrophobic profile required for the binding pocket.[1][2]

Visualization of Optimization Workflow

The following diagram illustrates the logical flow from the parent scaffold to optimized derivatives using Graphviz.

Figure 1: Divergent synthesis workflow transforming the parent scaffold into functionally distinct derivatives via C6-bromination and C3-oxidation.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The success of each step is confirmed by specific analytical checkpoints (TLC, NMR shifts).[1][2]

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole via Buchwald-Hartwig Amination.[1][2]

Reagents:

-

3-Methyl-9H-carbazole (1.0 eq) [Commercially available or via Fischer Indole Synthesis][1][2]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)[1][2]

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Loading: Add 3-methylcarbazole, 2-bromonaphthalene, and NaOtBu.

-

Catalyst Prep: In a separate vial, mix Pd2(dba)3 and P(t-Bu)3 in a small amount of toluene to form the active catalyst (solution turns dark purple/brown).[1][2] Transfer this to the main reaction flask.

-

Reaction: Reflux at 110°C for 12–16 hours.

-

Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting carbazole (more polar, N-H) should disappear.[1][2] The product will be a highly fluorescent spot with higher Rf.[1][2]

-

Workup: Cool to RT, filter through a celite pad (removes Pd/Salts), and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).

Yield Expectation: 85–92% (White/Off-white solid).[1][2]

Protocol 2: C6-Bromination (The Gateway Step)

Objective: Install a reactive handle at the C6 position (para to Nitrogen) for further diversification.[1][2]

Reagents:

Procedure:

-

Dissolution: Dissolve the parent scaffold in DMF and cool to 0°C in an ice bath.

-

Addition: Add NBS portion-wise over 30 minutes. Note: Adding NBS too fast can lead to di-bromination.[1][2]

-

Stirring: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation Checkpoint: 1H NMR will show the disappearance of the C6-H signal (typically a doublet around 7.4–7.6 ppm) and the simplification of the splitting pattern on the un-substituted ring.[1][2]

-

Workup: Pour into ice water. The product will precipitate.[1][2] Filter, wash with water, and recrystallize from Ethanol.[1][2][3]

Mechanism: Electrophilic Aromatic Substitution (SEAr).[1][2] The nitrogen lone pair activates the 3 and 6 positions.[1][2] Since position 3 is blocked by a methyl group, bromination occurs exclusively at position 6.[1][2]

Biological Validation Assays